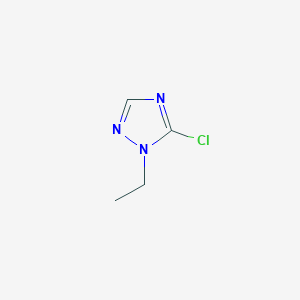

5-Chloro-1-ethyl-1H-1,2,4-triazole

Description

General Overview of the 1,2,4-Triazole (B32235) Heterocyclic System

The 1,2,4-triazole is an aromatic, five-membered heterocyclic compound with the molecular formula C₂H₃N₃. wikipedia.orgchemmethod.com Its structure consists of a planar ring containing two carbon atoms and three nitrogen atoms at the 1, 2, and 4 positions. chemicalbook.comresearchgate.net This arrangement of atoms, all of which are sp² hybridized, allows for the delocalization of six π-electrons across the ring, conferring the system with aromatic stability. chemicalbook.com

A key feature of the 1,2,4-triazole system is tautomerism, the phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers. 1,2,4-Triazole primarily exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. ijsr.netnih.gov This characteristic is crucial as it influences the molecule's chemical reactivity and how it binds to biological targets. nih.gov

The parent 1,2,4-triazole is a white, crystalline solid that is highly soluble in water. chemicalbook.comnih.gov It is an amphoteric molecule, meaning it can react as either an acid or a base. wikipedia.org The pKa for the protonated form (the 1,2,4-triazolium ion) is 2.45, while the pKa for the neutral molecule (acting as an acid) is 10.26. wikipedia.org This dual nature, along with its ability to form hydrogen bonds, its dipole character, and its structural rigidity, makes the triazole ring an important pharmacophore for interacting with biological receptors with high affinity. nih.gov

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃ | wikipedia.orgnih.gov |

| Molar Mass | 69.07 g/mol | nih.govsigmaaldrich.com |

| Appearance | White crystalline solid/powder | wikipedia.orgnih.gov |

| Melting Point | 119-122 °C | sigmaaldrich.commerckmillipore.com |

| Boiling Point | 260 °C | chemicalbook.com |

| Tautomeric Forms | 1H-1,2,4-triazole, 4H-1,2,4-triazole | ijsr.netnih.gov |

Historical Context and Evolution of 1,2,4-Triazole Research

The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, the scientist Bladin first coined the name "triazole" for this particular carbon-nitrogen ring system. ijsr.netimist.ma For several decades, research into these compounds was of primarily academic interest. However, the landscape of triazole research began to change dramatically with the discovery of the biological activities of related azole compounds.

A significant turning point was the discovery of the antifungal properties of azole derivatives in the mid-20th century. This spurred a wave of synthetic and biological investigations into heterocyclic compounds containing nitrogen, including the 1,2,4-triazole scaffold. Researchers soon realized that the incorporation of the 1,2,4-triazole moiety into larger molecules could lead to potent and specific biological effects. Classic synthetic methods like the Pellizzari and Einhorn–Brunner reactions provided the foundational chemistry needed to create a wide array of substituted triazoles for testing. wikipedia.orgnih.gov Over the last few decades, the field has exploded, with modern techniques like microwave-assisted synthesis and "click chemistry" accelerating the discovery of new derivatives. imist.maqu.edu.sa

Strategic Importance of the 1,2,4-Triazole Scaffold in Contemporary Chemical Science

Today, the 1,2,4-triazole nucleus is recognized as a cornerstone of medicinal chemistry and is a key component in numerous therapeutic agents. researchgate.neteurekaselect.com Its unique electronic properties and ability to form stable linkages with other molecular fragments have led to its integration into drugs with a vast range of pharmacological activities. nih.gov

Key areas where the 1,2,4-triazole scaffold is vital include:

Antifungal Agents: This is perhaps the most well-known application, with market-leading drugs like fluconazole (B54011) and itraconazole (B105839) featuring the triazole core. wikipedia.orgnih.gov These drugs work by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway. nih.gov

Anticancer Agents: Non-steroidal aromatase inhibitors like letrozole (B1683767) and anastrozole, used in the treatment of breast cancer, are built around the 1,2,4-triazole structure. nih.gov

Antiviral Agents: The broad-spectrum antiviral drug ribavirin (B1680618) is a notable example of a triazole-based therapeutic. nih.gov

Other Pharmacological Activities: The versatility of the scaffold is demonstrated by its presence in drugs for anxiety (alprazolam), migraines (rizatriptan), and anticonvulsants, among others. researchgate.netnih.gov

Beyond medicine, 1,2,4-triazole derivatives are crucial in agrochemicals , particularly as fungicides like paclobutrazol, and in material science , where they are used in the creation of polymers, dyes, and corrosion inhibitors. wikipedia.orgijsr.net This broad utility solidifies the 1,2,4-triazole ring as a privileged and indispensable scaffold in modern chemical science. eurekaselect.com

Significance of Chloro- and N-Ethyl Substitution in 1,2,4-Triazole Core for Academic Investigation

The specific compound 5-Chloro-1-ethyl-1H-1,2,4-triazole represents a particular area of academic and synthetic interest due to the functional handles provided by its substituents. The significance of this substitution pattern can be understood by considering the individual contributions of the chloro and N-ethyl groups.

The chloro group at the 5-position is an electron-withdrawing substituent. Halogen atoms are frequently incorporated into bioactive molecules to modulate their electronic properties, lipophilicity, and metabolic stability. Research has shown that the presence of chloro or other halogen groups on heterocyclic rings can enhance biological activity. nih.govkoreascience.kr For instance, studies on various triazole derivatives have indicated that chloro-substituted compounds can exhibit potent antimicrobial or anticancer properties. koreascience.krnih.gov The chlorine atom in this compound also serves as a reactive site, acting as a leaving group in nucleophilic substitution reactions, which allows for the synthesis of more complex, functionalized triazoles.

The N-ethyl group at the 1-position is a result of N-alkylation, a common strategy in medicinal chemistry. ontosight.ai Alkylation at a ring nitrogen atom prevents tautomerization and locks the molecule into a specific isomeric form (the 1H-isomer in this case). This is critical for ensuring a consistent three-dimensional structure for interaction with specific biological targets. Furthermore, the ethyl group can influence the compound's solubility and its ability to cross biological membranes. Regioselective alkylation at the N1 position is a well-established synthetic route in triazole chemistry. chemicalbook.com

The combination of a chloro group and an N-ethyl group makes This compound a valuable building block or intermediate in synthetic chemistry. It provides a stable, well-defined core upon which further molecular complexity can be built. Researchers can utilize the reactive chloro-substituent to introduce a wide variety of other functional groups, creating libraries of novel compounds for screening in drug discovery and materials science research. Thus, while not an end-product itself, its structure is of high strategic importance for the academic investigation and development of new, more complex 1,2,4-triazole derivatives.

Structure

3D Structure

Properties

CAS No. |

63520-39-8 |

|---|---|

Molecular Formula |

C4H6ClN3 |

Molecular Weight |

131.56 g/mol |

IUPAC Name |

5-chloro-1-ethyl-1,2,4-triazole |

InChI |

InChI=1S/C4H6ClN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3 |

InChI Key |

PSFKTYHTVOHGGP-UHFFFAOYSA-N |

SMILES |

CCN1C(=NC=N1)Cl |

Canonical SMILES |

CCN1C(=NC=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 1 Ethyl 1h 1,2,4 Triazole and Its Derivatives

Classical Approaches to 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several classical methods having been established over the years. These approaches often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives

Hydrazine and its derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. These reactions typically involve the condensation of a hydrazine derivative with a compound containing a one-carbon unit, such as formamide (B127407) or orthoesters. For instance, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide, a reaction that can proceed smoothly without a catalyst. organic-chemistry.org

One common strategy involves the reaction of acyl/aroyl substituted thiosemicarbazides, which are themselves derived from hydrazides and isothiocyanates. The thiosemicarbazide (B42300) intermediate is then cyclized, often in the presence of a base, to yield the 1,2,4-triazole-5-thione derivative. jrespharm.com Another approach utilizes the reaction of ester ethoxycarbonylhydrazones with primary amines to generate 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. nih.gov

A catalyst-free method for synthesizing hydrazone-substituted 1,2,4-triazoles has been developed through the ring opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. rsc.org This reaction demonstrates good substrate scope and can be performed on a gram scale. rsc.org

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Hydrazides, Isothiocyanates | Base | 1,2,4-triazole-5-thiones | jrespharm.com |

| Ester ethoxycarbonylhydrazones, Primary amines | Heat | 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | nih.gov |

| Arylidene thiazolone, Aryl/alkyl hydrazines | Catalyst-free | Hydrazone-substituted 1,2,4-triazoles | rsc.org |

Synthesis via Amidines and Amides

Amidines serve as a crucial nitrogen source for the synthesis of 1,2,4-triazoles. A general one-pot, two-step process has been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles with high yields. frontiersin.org This method starts with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to form the triazole ring. frontiersin.org This approach offers high regioselectivity and good tolerance for various functional groups. frontiersin.org

Furthermore, 3,5-disubstituted-1,2,4-triazoles can be prepared from amides and nitriles through a cascade addition-oxidation cyclization process catalyzed by a copper complex. frontiersin.org Oxamide-derived amidine reagents can also react with hydrazine hydrochloride salts under mild conditions to efficiently generate 1,5-disubstituted-1,2,4-triazole compounds. organic-chemistry.orgorganic-chemistry.org

Advanced and Green Synthetic Strategies for 1,2,4-Triazole Derivatives

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile synthetic methods for 1,2,4-triazoles. These advanced strategies aim to reduce reaction times, improve yields, and minimize waste.

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. nih.govacs.orgsci-hub.st This approach offers high atom economy and procedural simplicity. A notable example is a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to produce 1,2,4-triazole-based hybrids. rsc.org

Another MCR involves the reaction of anilines, aminopyridines, or pyrimidines to directly form 1-aryl 1,2,4-triazoles. nih.govacs.org The scope of this reaction has been explored with numerous substrates, and the regioselectivity of the N-N bond formation has been established. acs.org Furthermore, a one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

| Reaction Type | Starting Materials | Key Features | Reference |

| Three-component | 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Metal-free, base-promoted | rsc.org |

| Multicomponent | Anilines, amino pyridines, pyrimidines | Direct synthesis of 1-aryl 1,2,4-triazoles | nih.govacs.org |

| One-pot | Carboxylic acids, primary amidines, monosubstituted hydrazines | Highly diverse 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a popular green chemistry technique for accelerating organic reactions. pnrjournal.comrsc.org This method significantly reduces reaction times and often improves yields compared to conventional heating methods. rsc.orgeurekaselect.com For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Several studies have demonstrated the efficiency of microwave-assisted synthesis for various 1,2,4-triazole derivatives, with reaction times often reduced from hours to minutes and yields significantly increased. rsc.orgeurekaselect.com For instance, the synthesis of certain 1,2,4-triazole derivatives that takes 27 hours under conventional heating can be completed in just 30 minutes with microwave irradiation, achieving a 96% yield. rsc.org Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield using microwave assistance, compared to over four hours with conventional methods. rsc.org A metal-free, one-pot microwave procedure using PEG400 as a solvent has also been developed for the eco-friendly synthesis of 4-aryl-1,4-dihydrochromene-triazoles. nih.gov

| Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| 27 hours | 30 minutes | 96% | rsc.org |

| > 4 hours | 1 minute | 85% | rsc.org |

| Several hours | 33-90 seconds | 82% | rsc.org |

| 72 hours | 1.5 hours | 85% | rsc.org |

Metal-Catalyzed Coupling Reactions in Triazole Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the pre-formed 1,2,4-triazole ring, allowing for the introduction of various substituents. Copper-catalyzed reactions are particularly prevalent due to the low cost and toxicity of copper catalysts. frontiersin.org For instance, a copper-catalyzed reaction under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org

The regioselectivity of these reactions can often be controlled by the choice of metal catalyst. For example, in the cycloaddition of isocyanides with diazonium salts, Cu(II) catalysis leads to the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles. isres.org

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also widely used for the arylation of halogenated 1,2,4-triazoles. researchgate.net This method allows for the introduction of various aryl groups onto the triazole ring with high chemo- and site-selectivity. researchgate.net Furthermore, regioselective zincation or magnesiation of the 1,2,4-triazole scaffold using TMP bases (TMP = 2,2,6,6-tetramethylpiperidyl) enables subsequent trapping with various electrophiles or Pd-catalyzed Negishi cross-couplings to introduce functional groups at specific positions. acs.org

| Catalyst | Reaction Type | Product Type | Reference |

| Copper(I) | Cascade addition-oxidative cyclization | 1,2,4-triazole derivatives | organic-chemistry.org |

| Copper(II) | [3+2] cycloaddition | 1,5-disubstituted 1,2,4-triazoles | isres.org |

| Silver(I) | [3+2] cycloaddition | 1,3-disubstituted 1,2,4-triazoles | isres.org |

| Palladium | Suzuki-Miyaura cross-coupling | Arylated 1,2,4-triazoles | researchgate.net |

| Zinc/Palladium | Negishi cross-coupling | Functionalized 1,2,4-triazoles | acs.org |

Metal-Free Synthetic Routes and Catalysis

In recent years, the development of metal-free synthetic methodologies for the construction of 1,2,4-triazole rings has gained significant traction due to environmental and economic advantages. These methods often rely on the use of readily available reagents and catalysts, avoiding the need for transition metals.

One prominent metal-free approach involves the oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org This method can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an environmentally benign medium like polyethylene (B3416737) glycol (PEG), leading to the formation of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another strategy utilizes iodine as a catalyst for the oxidative C-N and N-S bond formations in water, providing a green and convenient route to 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org

Furthermore, a general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization, often catalyzed by iodine. organic-chemistry.orgisres.org The use of N-tosylhydrazones as substrates in the presence of reagents like NH2CN, KOCN, KSCN, and KSeCN also provides a versatile, odorless route to variously substituted 1,2,4-triazoles. organic-chemistry.org

A notable three-component reaction for synthesizing fully substituted 1H-1,2,4-triazol-3-amines involves the desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines without the need for external catalysts or oxidants. isres.org Additionally, the reaction of amidrazones with diethyl azodicarboxylate and triethylamine (B128534) (Mitsunobu reagent) in ethanol (B145695) offers a highly regioselective one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov

The synthesis of 3-trifluoromethyl-1,2,4-triazoles has also been achieved through metal-free oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a C1 synthon. isres.org This method is scalable and utilizes a renewable resource. isres.org

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Ceric Ammonium Nitrate/PEG | Amidrazones, Aldehydes | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Iodine/Water | Isothiocyanates | 3-Amino-1,2,4-triazoles | organic-chemistry.org |

| Iodine | Hydrazones, Aliphatic Amines | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.orgisres.org |

| Mitsunobu Reagent | Amidrazones, Diethyl Azodicarboxylate | 1,3,5-Trisubstituted 1,2,4-triazoles | nih.gov |

| D-Glucose | Trifluoroacetimidohydrazides | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

Eco-Friendly Approaches and Solvent Systems in Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazoles, focusing on the use of non-toxic solvents, renewable resources, and energy-efficient reaction conditions. nih.gov

Water is a highly desirable solvent for organic reactions due to its non-toxic and non-flammable nature. Iodine-mediated oxidative C-N and N-S bond formations for the synthesis of 3-amino-1,2,4-triazoles are successfully carried out in water. organic-chemistry.org Polyethylene glycol (PEG) has also emerged as a recyclable and environmentally benign reaction medium for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Microwave irradiation has been employed as an energy-efficient method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide in the absence of a catalyst. organic-chemistry.org This approach offers mild reaction conditions and excellent functional-group tolerance. organic-chemistry.org Ultrasound-assisted synthesis has also been shown to be a time-saving and efficient method for producing 1,2,4-triazole derivatives with nearly quantitative yields. nih.gov

The use of D-glucose, a renewable biomass resource, as a C1 synthon in the synthesis of 3-trifluoromethyl-1,2,4-triazoles represents a significant step towards sustainable chemical production. isres.org Furthermore, one-pot, multi-component reactions are inherently more eco-friendly as they reduce the number of synthetic steps, minimize waste, and save energy. organic-chemistry.orgisres.org

| Eco-Friendly Aspect | Synthetic Method | Solvent/Condition | Reference |

| Green Solvent | Iodine-mediated oxidative cyclization | Water | organic-chemistry.org |

| Recyclable Medium | Ceric ammonium nitrate catalyzed cyclization | Polyethylene Glycol (PEG) | organic-chemistry.org |

| Energy Efficiency | Catalyst-free synthesis | Microwave Irradiation | organic-chemistry.org |

| Time and Energy Efficiency | Huisgen cycloaddition | Ultrasound | nih.gov |

| Renewable Resource | Metal-free oxidative cyclization | D-Glucose as C1 synthon | isres.org |

Strategies for Introducing Chloro-Substitution at the 5-Position of the 1,2,4-Triazole Ring

The introduction of a chlorine atom at the 5-position of the 1,2,4-triazole ring is a key transformation. A common and effective method for this chlorination is the reaction of a corresponding 1,2,4-triazol-5-one (B2904161) (or its tautomeric 3-ol form) with a chlorinating agent.

A well-established procedure involves the use of phosphorus oxychloride (POCl3) to convert a 5-hydroxy-1,2,4-triazole derivative into the desired 5-chloro-1,2,4-triazole. researchgate.net This reaction is typically performed by heating the triazolone with neat POCl3 or in a high-boiling solvent. For instance, the synthesis of 3-chloro-5-(4-aryl)-1H-1,2,4-triazoles is achieved by reacting 5-(4-aryl)-1H-1,2,4-triazol-3-ol with phosphorus oxychloride. researchgate.net

An alternative starting material for introducing the chloro-substituent is a 1,2,4-triazole-5-thione. The conversion of a thione to a chloro group is a less direct but feasible route.

The synthesis of the precursor 1-ethyl-1H-1,2,4-triazol-5-one can be envisioned through several routes, such as the cyclization of an appropriate semicarbazide (B1199961) derivative with subsequent N-ethylation or by using an N-ethylated precursor in the cyclization step. Once the 1-ethyl-1H-1,2,4-triazol-5-one is obtained, treatment with phosphorus oxychloride would yield 5-Chloro-1-ethyl-1H-1,2,4-triazole.

| Chlorinating Agent | Precursor | Product | Reference |

| Phosphorus Oxychloride (POCl3) | 5-(4-aryl)-1H-1,2,4-triazol-3-ol | 3-Chloro-5-(4-aryl)-1H-1,2,4-triazoles | researchgate.net |

Derivatization and Functionalization of the this compound Scaffold

The 5-chloro substituent on the 1-ethyl-1H-1,2,4-triazole ring is a versatile handle for further functionalization through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the triazole ring activates the chloro group towards displacement by various nucleophiles.

Common derivatizations would involve the reaction of this compound with nucleophiles such as amines, thiols, and alkoxides to introduce a wide range of substituents at the 5-position. For instance, reaction with various aryl and heteroaryl substituted hydrazines can lead to the formation of hydrazo-linked 1,2,4-triazoles. researchgate.net Similarly, the thiol group of 5-aryl-1H-1,2,4-triazole-3-thiol can be alkylated to introduce various side chains. researchgate.net

The synthesis of 1,2,4-triazole derivatives with acetamide (B32628) functionalities has also been reported, where a thiol group is reacted with N-phenyl chloroacetamide. koreascience.kr This suggests that the 5-chloro group could be displaced by a thiol, which can then be further functionalized.

Furthermore, the reaction of 5-mercapto-1,2,4-triazoles with phenacyl bromides can lead to the formation of fused triazolo-thiadiazine ring systems. scispace.com This indicates the potential for the 5-chloro group to be converted to a thiol and then used in cyclization reactions to build more complex heterocyclic systems.

| Reactant | Resulting Functional Group at C5 | Type of Reaction | Potential Application |

| Amines/Hydrazines | Amino/Hydrazo | Nucleophilic Aromatic Substitution | Introduction of diverse substituents |

| Thiols | Thioether | Nucleophilic Aromatic Substitution | Further functionalization, synthesis of fused rings |

| Alkoxides | Ether | Nucleophilic Aromatic Substitution | Modification of electronic properties |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. For 5-Chloro-1-ethyl-1H-1,2,4-triazole, a suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, is utilized to map out the complete atomic framework.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the triazole ring proton.

The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene protons is influenced by the electronegative nitrogen atom of the triazole ring, causing them to appear at a lower field compared to a typical alkyl chain.

The single proton on the triazole ring (H-3) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region, influenced by the electronic nature of the triazole ring and the substituents.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.4 | Triplet | ~7.2 |

| -CH₂- | ~4.2 | Quartet | ~7.2 |

| H-3 | ~8.0 | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show two signals for the ethyl group carbons and two signals for the triazole ring carbons. The carbon atom of the triazole ring bonded to the chlorine atom (C-5) will be significantly deshielded and appear at a lower field. The other triazole carbon (C-3) will also be in the downfield region. The methylene carbon of the ethyl group, being attached to a nitrogen atom, will be more deshielded than the methyl carbon.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C H₃ | ~15 |

| -C H₂- | ~45 |

| C-3 | ~145 |

| C-5 | ~155 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the H-3 proton and the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the methylene protons to both C-3 and C-5 of the triazole ring, and the H-3 proton to the methylene carbon and C-5. These correlations are instrumental in confirming the substitution pattern on the triazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. researchgate.net For this compound (C₄H₆ClN₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of chlorine would be evident from the isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope. Techniques like electrospray ionization (ESI) are often employed for such analyses. sciex.com

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₄H₆³⁵ClN₃ + H]⁺ | 132.0323 |

| [C₄H₆³⁷ClN₃ + H]⁺ | 134.0294 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical X-ray Crystallography Data

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Key Bond Lengths (Å) | C-Cl: ~1.72, N-N: ~1.38, C-N: ~1.33 |

| Key Bond Angles (°) | C-N-N: ~108, N-C-N: ~112 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic bands for the C-H bonds of the ethyl group, the C=N and N-N stretching vibrations of the triazole ring, and the C-Cl stretching vibration. The interpretation of these spectra can be complex due to the coupling of various vibrational modes.

Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Expected Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-3000 |

| C=N (triazole) | Stretching | 1500-1650 |

| N-N (triazole) | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

Chiroptical Spectroscopy for Enantiomeric Studies of Chiral Derivatives

Chiroptical spectroscopy represents a specialized and powerful subset of spectroscopic techniques utilized to investigate the three-dimensional structure of chiral molecules. In the context of derivatives of this compound, the introduction of a stereocenter would necessitate methods to distinguish between enantiomers, which are non-superimposable mirror images of each other. Enantiomers possess identical physical and chemical properties in an achiral environment, but their interaction with plane-polarized light differs, a phenomenon that is the basis of chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD).

The application of these techniques is fundamental in pharmaceutical and agrochemical research, where the chirality of a molecule can significantly influence its biological activity and metabolic profile. For instance, if a derivative of this compound were developed as a chiral fungicide, one enantiomer might exhibit potent activity while the other could be inactive or even detrimental.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength, resulting in positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's absolute configuration and conformation. The specific arrangement of atoms around the chiral center in a derivative of this compound would dictate the sign and magnitude of these Cotton effects. Researchers can use these spectra to determine the enantiomeric excess (ee) of a sample and, through comparison with computational models or standards, assign the absolute configuration (R or S) of the stereocenter.

While specific enantiomeric studies on chiral derivatives of this compound are not extensively reported in publicly accessible literature, the established principles of chiroptical spectroscopy provide a clear framework for how such investigations would be conducted. The data generated would be crucial for any development involving chiral versions of this triazole core, ensuring stereochemical purity and understanding the structure-activity relationship.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical chiroptical data for a pair of enantiomeric derivatives.

Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of a Chiral this compound Derivative

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Technique |

| Specific Rotation ([α]D) | +25.5° | -25.5° | Polarimetry |

| CD λmax | 235 nm | 235 nm | Circular Dichroism |

| Molar Ellipticity [θ] at λmax | +1.5 x 104 deg·cm2/dmol | -1.5 x 104 deg·cm2/dmol | Circular Dichroism |

| Cotton Effect | Positive | Negative | CD/ORD |

Note: The data in this table is illustrative and intended to demonstrate the principles of chiroptical measurements for a hypothetical chiral derivative. Actual values would be determined experimentally.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been employed to study various 1,2,4-triazole (B32235) derivatives to elucidate their reactivity and properties. nih.govresearchgate.net

DFT calculations are crucial for analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key descriptors of a molecule's reactivity and kinetic stability. researchgate.netnih.gov For instance, DFT has been used to study the protonation of 1,2,4-triazole, identifying the most likely sites for electrophilic attack by analyzing reactivity descriptors like Fukui indices. dnu.dp.ua In the design of novel energetic materials based on bridged 1,2,4-triazole N-oxides, DFT was used to evaluate electronic properties and electrostatic potentials, which are critical for performance and stability. nih.gov

Furthermore, DFT is applied to predict spectroscopic properties. Theoretical calculations of infrared (IR) and Raman spectra can be compared with experimental data to confirm molecular structures and understand vibrational modes, such as those involved in hydrogen bonding. dnu.dp.ua

Table 1: Representative DFT-Calculated Parameters for Substituted 1,2,4-Triazole Derivatives Note: The values below are illustrative and sourced from studies on various 1,2,4-triazole derivatives, not specifically 5-Chloro-1-ethyl-1H-1,2,4-triazole.

| Parameter | Description | Typical Application | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability | researchgate.netnih.gov |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions | researchgate.net |

| Fukui Indices | Describe the reactivity of different atomic sites | Predicts sites for nucleophilic and electrophilic attack | dnu.dp.ua |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution on the molecule's surface | Identifies regions for intermolecular interactions | researchgate.net |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are computationally intensive but can provide highly accurate results. They have been applied to study fundamental properties of triazole isomers, such as their tautomeric forms in the gas phase and in solution. mdpi.comacs.org Ab initio molecular dynamics simulations have been used to investigate the structural and dynamical properties of triazole phases, offering insights into mechanisms like proton conduction, which is crucial for certain biological functions and material science applications. mdpi.com While static ab initio calculations provide precise energy and structural data, dynamic simulations reveal how these molecules behave over time. mdpi.comresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations build upon quantum calculations to study the behavior of molecules in more complex environments, particularly their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen virtual libraries of 1,2,4-triazole derivatives against various biological targets. ijcrcps.com The primary goals are to predict the binding mode and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. ijcrcps.comnih.gov

Studies have successfully used docking to investigate 1,2,4-triazoles as potential inhibitors for a range of enzymes, including:

Aromatase and Tubulin: For anticancer applications, with binding energies ranging from -9.04 to -9.96 kcal/mol for aromatase and -6.23 to -7.54 Kcal/mol for tubulin. ijcrcps.com

Tyrosine Kinases: Implicated in cancer, with one study reporting an excellent binding affinity of -176.749 kcal/mol for a derivative against c-kit tyrosine kinase. nih.gov

Thymidine Phosphorylase: Where derivatives showed inhibitory activity, with the most potent compound having an IC50 value of 28.74 ± 0.59 μM. nih.gov

SARS-CoV-2 Mpro and ACE2 Receptors: With thiazole-triazole conjugates showing promising binding energies up to -9.87 kcal/mol. nih.gov

Mushroom Tyrosinase: Where a synthesized derivative showed an exceptionally low IC50 of 0.0048 µM, and docking studies helped elucidate the ligand-enzyme interactions. nih.gov

These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole derivative and amino acid residues in the target's active site, providing a rationale for the observed biological activity. mdpi.comfrontiersin.org

Table 2: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives

| Target Protein | Therapeutic Area | Reported Binding Energy/Activity | Reference |

| Aromatase | Breast Cancer | -9.04 to -9.96 kcal/mol | ijcrcps.com |

| Tubulin | Cancer | -6.23 to -7.54 kcal/mol | ijcrcps.com |

| c-kit tyrosine kinase | Cancer | -176.749 kcal/mol | nih.gov |

| Thymidine Phosphorylase | Cancer | IC50 = 28.74 µM | nih.gov |

| CYP121 | Tuberculosis | N/A (Interaction modes identified) | mdpi.com |

| Mpro / ACE2 | COVID-19 | up to -9.87 kcal/mol | nih.gov |

| Mushroom Tyrosinase | Hyperpigmentation | IC50 = 0.0048 µM | nih.gov |

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose, observe conformational changes, and provide a more accurate estimation of binding free energy. frontiersin.orgarabjchem.org

In studies of triazole inhibitors, MD simulations have been used to:

Confirm the stability of inhibitor-protein complexes by calculating the root-mean-square deviation (RMSD) over simulation times, often lasting hundreds of nanoseconds. nih.govfrontiersin.org

Analyze the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov

Investigate the binding mechanism, revealing that non-polar interactions are often the key driving force for the binding of triazole inhibitors to targets like CYP51. frontiersin.org

Validate docking results and confirm that the designed compounds remain stably bound in the active site, supporting their potential as effective inhibitors. nih.govarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design approaches that aim to find a statistical relationship between the chemical structures of compounds and their biological activities. wisdomlib.org

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. For 1,2,4-triazole derivatives, pharmacophore models have been developed to guide the design of new inhibitors for targets like cyclooxygenase-2 (COX-2). nih.gov

QSAR models take this a step further by creating a mathematical equation that correlates physicochemical properties or structural descriptors of compounds with their activity. researchgate.netnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to understand how steric and electrostatic fields of a molecule influence its activity. arabjchem.org

These models are validated statistically using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive power. nih.govresearchgate.net

QSAR studies on 1,2,4-triazoles have successfully guided the design of novel compounds with enhanced anticancer activity by identifying the key structural features that contribute positively or negatively to their biological effect. arabjchem.orgnih.gov

Table 3: Statistical Validation Parameters from Representative QSAR Studies on Triazole Derivatives

| QSAR Method | Target/Activity | r² (Correlation Coefficient) | q² (Internal Predictivity) | pred_r² (External Predictivity) | Reference |

| CoMFA | Topoisomerase II | 0.92 | 0.75 | N/A | arabjchem.org |

| CoMSIA | Topoisomerase II | 0.89 | 0.62 | N/A | arabjchem.org |

| kNN-MFA | Anticancer | 0.8713 | 0.2129 | 0.8417 | researchgate.netnih.gov |

| AADRRR_2 (Pharmacophore) | COX-2 Inhibition | N/A | >0.5 | N/A | nih.gov |

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific biological and neuroprotective activity data for this particular compound have not yielded any dedicated research studies.

The scientific literature contains a wealth of information on the broader class of 1,2,4-triazole derivatives, many of which are known to possess a wide range of biological activities. Research has shown that substitutions on the triazole ring, such as with chloro and ethyl groups, can significantly influence these properties. chemmethod.comresearchgate.net For instance, various substituted 1,2,4-triazoles and their thione derivatives have been investigated for their antimicrobial, antifungal, antitubercular, antiviral, and antioxidant activities. researchgate.netscirp.orgnih.gov

However, specific experimental data and mechanistic studies for "this compound" are not available in the public domain based on the conducted searches. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is not possible without specific studies on this compound.

General information on related compounds is available:

1,2,4-Triazole Derivatives: This class of compounds is recognized for its pharmacological importance, with various derivatives showing antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. chemmethod.com

Thione-Substituted 1,2,4-Triazoles: These derivatives are noted for a range of biological activities, including antibacterial, antifungal, and antitubercular effects. scirp.org

Without dedicated research on "this compound," any discussion of its specific biological activities would be speculative and not adhere to the standards of scientific accuracy. Further research would be required to elucidate the specific properties of this compound.

Exploration of Biological Activities and Underlying Mechanisms Non Clinical Focus

Neuroprotective Activity Studies and Signaling Pathway Modulation Research

Nrf2 Signaling Pathway Modulation Studies

There are no specific studies available that investigate the modulation of the Nrf2 signaling pathway by 5-Chloro-1-ethyl-1H-1,2,4-triazole . The Nrf2 pathway is a critical regulator of cellular antioxidant responses, and while various other 1,2,4-triazole (B32235) derivatives have been explored for their ability to activate this pathway, research has not yet extended to this specific compound.

Mitochondrial Membrane Potential (MMP) Restoration Research

Investigations into the effect of This compound on mitochondrial membrane potential (MMP) have not been documented in the available scientific literature. Although some triazole compounds have been observed to influence mitochondrial functions, no such data exists specifically for this compound.

Research into Anti-Inflammatory and Analgesic Mechanisms

The potential anti-inflammatory and analgesic properties of This compound remain uninvestigated. The broader family of 1,2,4-triazoles has shown promise in these areas, with some derivatives exhibiting activities comparable to standard drugs. nih.govmdpi.com However, dedicated studies to elucidate these mechanisms for this compound are absent from current scientific records.

Research into Anticancer and Antiproliferative Mechanisms

While numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer and antiproliferative activities against various cancer cell lines, nih.govnih.govnih.govnih.govrsc.org there is no specific research detailing such effects for This compound . The antiproliferative potential of this specific compound has not been a subject of published research.

Enzyme Inhibition Studies (e.g., Aromatase, other relevant enzymes)

The inhibitory effects of This compound on enzymes such as aromatase or other relevant biological targets have not been reported. Aromatase inhibition is a known mechanism for certain non-steroidal triazole-containing drugs. nih.govmdpi.comexcli.de However, the enzymatic inhibition profile of this compound has not been a focus of scientific inquiry.

Exploratory Studies of Other Biological Activities (e.g., anticonvulsant, antidepressant)

Exploratory studies into other potential biological activities of This compound , such as anticonvulsant or antidepressant effects, are not available in the scientific literature. The 1,2,4-triazole scaffold is present in several clinically used drugs with these activities. nih.govresearchgate.netzsmu.edu.uaoaji.netrsc.orgrsc.orgnih.gov Nevertheless, the specific activity of this compound in these domains has not been explored.

Applications in Materials Science and Engineering Research

Research in Catalysis and Sensing Technologies

The 1,2,4-triazole (B32235) ring is a well-known structural motif in coordination chemistry and has been incorporated into various ligands for catalytic applications. Similarly, the nitrogen-rich nature of the triazole ring makes it a candidate for the development of chemical sensors, often through mechanisms involving metal coordination or hydrogen bonding.

However, a targeted search for the catalytic activity or sensing capabilities of 5-Chloro-1-ethyl-1H-1,2,4-triazole did not yield any specific studies. Research in this area tends to focus on other functionalized triazoles. For instance, studies have explored the use of ferrocenyl-substituted 1,2,3-triazoles in electrochemical sensors and the development of fluorescent chemosensors from other complex triazole derivatives. The influence of the specific chloro and ethyl substitutions on the catalytic or sensing properties of the 1,2,4-triazole core has not been documented in the available literature.

Non-Linear Optics (NLO) Applications Research

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Organic molecules with extended π-systems and donor-acceptor groups are often investigated for their NLO properties. While some triazole derivatives have been explored for such applications, there is no available research that investigates or reports on the non-linear optical properties of This compound . The specific combination of the chloro, ethyl, and 1,2,4-triazole moieties has not been characterized for its second or third-order NLO response.

Agricultural and Environmental Research Perspectives

Herbicidal Activity Investigation and Structure-Activity Relationship

Compounds featuring the 1,2,4-triazole (B32235) ring are prominent in the development of herbicides. jcsp.org.pk The biological activity of these derivatives is highly dependent on the nature and position of substituents on the triazole ring. For instance, the introduction of different functional groups can significantly alter herbicidal efficacy and target specificity.

Research into various 1,2,4-triazole derivatives has revealed key structure-activity relationships (SAR). For example, studies on triazole derivatives containing a pyrazole (B372694) moiety have shown moderate herbicidal activity against species like lettuce and bentgrass. researchgate.net In some cases, specific derivatives demonstrated up to 80% inhibition. researchgate.net The development of novel 1,2,4-triazole Schiff bases has also led to compounds with excellent weed control, with some inhibiting over 90% of weed growth at concentrations of 100 mg/L. nih.gov

For compounds related to 5-Chloro-1-ethyl-1H-1,2,4-triazole, the presence of a halogen, such as chlorine, is a critical factor. Halogen substituents, particularly chlorine atoms, on aromatic rings attached to the triazole core are known to play an important role in enhancing the biological activity of pesticides. nih.gov For example, in a series of benzimidazole-1,2,4-triazole hybrids, the presence of a fluoro or chloro substituent at the para-position of a phenyl ring resulted in good fungicidal activity. nih.gov Similarly, studies on other triazole derivatives have shown that mono-chlorine substitution can increase antifungal activity. nih.gov The ethyl group at the N1 position also contributes to the molecule's lipophilicity, which can influence its uptake and translocation within plants. While direct herbicidal data for this compound is not extensively documented in available literature, the combination of the chloro-substituent at the 5-position and the ethyl group at the N1-position suggests it may possess herbicidal properties, a hypothesis that warrants empirical investigation.

Insecticidal Activity Investigation

The 1,2,4-triazole scaffold is also a building block for compounds with insecticidal properties. jcsp.org.pkrjptonline.org The synthesis of novel derivatives has yielded compounds with activity against various insect pests. For example, certain synthesized 1,2,4-triazole derivatives have demonstrated insecticidal effects against Aphis rumicis Linnaeus (the black bean aphid), with insecticidal rates of up to 45% at a concentration of 500 ppm. rjptonline.orgresearchgate.net

The structure-activity relationship for insecticidal action also points to the importance of specific substitutions. Fusing the 1,2,4-triazole ring with other heterocyclic systems has been shown to result in better insecticidal activity. rjptonline.org While specific insecticidal testing of this compound is not widely reported, the known bioactivity of related structures suggests it could be a candidate for such investigations.

Research on Plant Metabolism of 1,2,4-Triazole Derivatives

The metabolic fate of 1,2,4-triazole-based pesticides in plants is a critical area of research, as it determines the nature of the residues that may be present in crops.

When triazole fungicides are applied to crops, they undergo metabolic transformation. A common pathway involves the cleavage of the parent molecule, leading to the formation of the core 1H-1,2,4-triazole ring (TRZ). This initial metabolite is then further processed by the plant's enzymatic systems. The major, common metabolites formed are collectively known as Triazole Derivative Metabolites (TDMs).

The primary TDMs identified in plants are:

1,2,4-Triazole (TRZ): The initial cleavage product.

Triazole Alanine (B10760859) (TA): Formed by the conjugation of TRZ with serine.

Triazole Acetic Acid (TAA): Formed from the oxidation of TA.

Triazole Lactic Acid (TLA): Another common metabolic product.

These TDMs can inter-convert within the environment and may be taken up by subsequent crops. researchgate.net The relative abundance of each metabolite can vary depending on the plant species and the specific parent triazole compound.

The general biotransformation pathway for many triazole fungicides in plants begins with the parent compound being metabolized to 1,2,4-triazole (TRZ). This free triazole moiety is then conjugated with endogenous plant molecules. A key step is the reaction with serine to form triazole alanine (TA). TA can then be further metabolized, for example, through oxidation to yield triazole acetic acid (TAA). researchgate.net For a compound like this compound, it is hypothesized that initial metabolic steps would involve dealkylation (loss of the ethyl group) and dechlorination to yield the central 1,2,4-triazole ring, which would then enter these common TDM pathways.

Environmental Fate and Degradation Studies in Soil and Water Systems

The persistence and mobility of triazole compounds in the environment are of significant concern. Studies on the parent metabolite, 1H-1,2,4-triazole (TA), show that it is relatively stable and can persist in soil and water.

In aqueous solutions, 1H-1,2,4-triazole is stable to hydrolysis at pH levels of 5, 7, and 9 at 25°C, with a half-life exceeding 30 days. epa.gov It also does not undergo significant direct photolysis in sunlight. epa.gov However, its degradation can be influenced by other factors. Photo-electrocatalytic oxidation is one advanced oxidation process that has been shown to effectively degrade triazole fungicides and their transformation products. nih.gov

In soil, the degradation of 1H-1,2,4-triazole occurs under aerobic conditions, with major end products being jcsp.org.pkresearchgate.netnih.govTriazol-1-yl-acetic acid, carbon dioxide, and unextracted residues. epa.gov The degradation half-life can be relatively short in some soils, with an average of 8 days reported in one study across three different soil types. epa.gov However, triazole fungicides in general are known to be moderately to highly persistent in soil, with half-lives that can range from approximately 79 to over 136 days. researchgate.net The mobility of these compounds is also a key consideration; fugacity modeling indicates that if released, 1H-1,2,4-triazole tends to partition primarily into soil (61%) and water (38.9%). epa.gov

Table 1: Environmental Fate Characteristics of 1H-1,2,4-triazole

| Parameter | Finding | Source |

|---|---|---|

| Hydrolysis Half-Life | > 30 days (at pH 5, 7, 9; 25°C) | epa.gov |

| Photodegradation in Water | Does not undergo appreciable direct photolysis | epa.gov |

| Aerobic Soil Degradation Half-Life | ~8 days (average in one study) | epa.gov |

| Major Soil Degradation Products | jcsp.org.pkresearchgate.netnih.govTriazol-1-yl-acetic acid, CO2, unextracted residues | epa.gov |

| Environmental Distribution (Fugacity Model) | Air: <1%, Water: 38.9%, Soil: 61%, Sediment: <1% | epa.gov |

Research on Analytical Methods for Detecting Triazole Metabolites in Environmental Samples

The effective monitoring of triazole metabolites in environmental matrices like soil and water requires sensitive and reliable analytical methods. Due to the polar nature of TDMs, their analysis can be challenging.

The most common and robust technique for the quantification of triazoles and their metabolites is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). epa.govnih.gov This method offers high selectivity and sensitivity, allowing for the detection of trace amounts of these compounds.

Typical analytical procedures involve a sample preparation step to extract and concentrate the analytes from the complex environmental matrix. Solid-Phase Extraction (SPE) is a frequently used cleanup technique. epa.gov For example, a validated method for determining 1,2,4-triazole in water involves passing a water sample through an SPE column, evaporating the filtrate, and redissolving the residue for analysis by LC-MS/MS. epa.gov

These analytical methods have achieved low limits of quantification (LOQ). For instance, a validated LC-MS/MS method for 1,2,4-triazole in soil reached an LOQ of 1.1 µg/kg, while for the parent fungicide propiconazole, the LOQ was 4.0 µg/kg. nih.gov For water samples, LOQs as low as 0.05 µg/L have been established for 1,2,4-triazole. epa.gov

Table 2: Analytical Methods for Triazole Metabolites

| Analytical Technique | Sample Matrix | Sample Preparation | Typical LOQ | Source |

|---|---|---|---|---|

| LC-MS/MS | Soil | Extraction | 1.1 µg/kg (for 1,2,4-triazole) | nih.gov |

| LC-MS/MS | Water (Surface & Ground) | Solid-Phase Extraction (SPE) | 0.05 µg/kg | epa.gov |

Structure Activity Relationship Sar and Rational Design Methodologies

Systematic Variation of Substituents on the 1,2,4-Triazole (B32235) Ring for Activity Optimization

The biological activity of 1,2,4-triazole derivatives can be significantly altered by the systematic variation of substituents at different positions on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for identifying the chemical features that govern a compound's efficacy and selectivity.

Research into 1,2,4-triazole derivatives as inhibitors of 5-lipoxygenase-activating protein (FLAP) illustrates this principle. A study systematically modified a lead compound (VS-1) to understand the structural requirements for inhibiting FLAP function. acs.org Key findings from this and similar studies include:

Substitution at N-4: The nature of the substituent at the N-4 position is often critical. For instance, in one series of FLAP inhibitors, a phenyl group with hydrophobic substituents at the 4-position of the triazole ring was found to be important for antagonistic activity. acs.org Replacing a methoxy (B1213986) group with more polar groups like carboxyl or nitro abolished the inhibitory activity. acs.org In other studies on antibacterial agents, compounds with a benzyl (B1604629) group at the N-4 position showed stronger inhibition of Gram-positive bacteria than those with a phenyl group. mdpi.com

Substitution at C-3 and C-5: Modifications at the C-3 and C-5 positions also profoundly impact activity. In the FLAP inhibitor series, connecting a heteroaryl fragment, such as benzothiazole, to the C-3 position via a thio-methyl linker was found to be sensitive to the nature of the heteroaryl ring. acs.org Similarly, for antibacterial 1,2,4-triazoles, the presence of specific aryl groups at the C-5 position, such as a 4-trichloromethylphenyl group, resulted in the highest activity against certain bacterial strains. mdpi.com

Influence of Electron-Withdrawing Groups: For a series of 1,2,4-triazole derivatives with antimicrobial activity, SAR studies highlighted the importance of strongly electron-withdrawing substituents on a benzene (B151609) ring attached to the scaffold. nih.gov Groups like di-fluoro, nitro, and trifluoromethyl were shown to enhance antibacterial activity. nih.gov

| Compound Modification (Relative to a Lead Compound) | Target/Organism | Observed Change in Activity | Reference |

| Replacement of 4-methoxyphenyl (B3050149) with unsubstituted phenyl at N-4 | FLAP | Complete loss of function | acs.org |

| Replacement of 4-methoxyphenyl with 4-chlorophenyl at N-4 | FLAP | Enhanced inhibitory potency | acs.org |

| Replacement of methoxy group with polar carboxyl or nitro groups | FLAP | Abolished inhibitory activity | acs.org |

| Presence of 4-trichloromethylphenyl group at C-3 | E. coli, B. subtilis | Highest antibacterial activity | mdpi.com |

| Presence of strongly electron-withdrawing groups (e.g., -NO2, -CF3) | X. oryzae pv. oryzae | Enhanced bactericidal activity | nih.gov |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target. nih.gov For 1,2,4-triazole derivatives, the rotational freedom around the single bonds connecting substituents to the triazole ring allows them to adopt various conformations, which directly impacts their interaction with molecular targets. nih.govmdpi.com

X-ray crystallography and theoretical calculations are powerful tools used to determine and predict the conformational preferences of these molecules. nih.govmdpi.com For example, in a study of antitubercular 1,2,4-triazole-5-thione derivatives, the conformation of pyridine-based substituents was precisely characterized. The pyridin-2-yl substituent was found to adopt a cis conformation relative to the N2–C3 bond of the triazole ring, whereas a pyridin-3-yl group adopted a trans conformation. nih.gov

Furthermore, steric effects from substituents can force adjacent rings into specific orientations. A phenyl substituent on the triazole ring was observed to adopt a nearly perpendicular position due to the steric hindrance from substituents on the benzene ring itself. nih.gov This fixed orientation can be crucial for fitting into the binding pocket of a target enzyme, such as the Mycobacterium tuberculosis cytochrome P450 CYP121. nih.govmdpi.com The study of tautomerism, the ability of the triazole ring to exist in different forms due to proton migration, is also vital as it affects chemical reactivity and interactions with biomolecules. researchgate.net

Design Principles for Enhanced Selectivity and Potency in Research Models

The rational design of 1,2,4-triazole derivatives often involves incorporating key pharmacophoric features from known active compounds or designing molecules to interact with specific residues in a target's active site. nih.gov This approach aims to create new chemical entities with improved potency and selectivity. nih.gov

A prominent example is the design of aromatase inhibitors for cancer therapy. nih.gov Aromatase is a cytochrome P450 enzyme, and its inhibitors like Letrozole (B1683767) and Anastrozole feature a 1,2,4-triazole ring. nih.govresearchgate.net A key design principle is that a nitrogen atom of the triazole ring coordinates with the iron atom in the heme group of the enzyme, while other parts of the molecule, like phenyl rings, form crucial interactions within the active site. nih.gov Following this principle, new derivatives have been designed that incorporate the 1,2,4-triazole moiety, phenyl rings, and other groups like carbonyls to form additional hydrogen bonds, with the goal of creating more potent and selective anticancer agents. nih.gov

Another design strategy involves using the 1,2,4-triazole ring as a linker to connect two different pharmacophore moieties, increasing the molecule's flexibility and potential for effective ligand-receptor interactions. researchgate.net This has been applied in the development of antihypertensive candidates, where combining an unsubstituted 1,2,4-triazole with a biphenyl (B1667301) sulfonamide scaffold yielded selective agonists for the angiotensin II subtype 2 (AT2) receptor. researchgate.net

Combinatorial Chemistry and High-Throughput Screening in Derivative Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid discovery of new, active 1,2,4-triazole derivatives. nih.govcijournal.ru This approach involves the synthesis of large collections of related compounds, known as chemical libraries, which can then be quickly tested for biological activity.

One-pot, multi-component reactions are particularly valuable for building these libraries. A three-component, one-pot approach for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles has been described, demonstrating an 81% success rate in parallel synthesis. nih.gov This methodology allows for the generation of a vast chemical space of potential drug candidates from readily accessible starting materials. nih.gov

Continuous flow reactors further accelerate this process. A high-throughput methodology using an integrated synthesis and purification platform in a continuous flow reactor has been developed for creating libraries of 1,2,4-triazoles. rsc.orgresearchgate.net This system enables the rapid generation of compound libraries, significantly reducing the time required in the preliminary stages of drug discovery. researchgate.net

Fragment-Based Drug Discovery Approaches for Triazole Scaffolds

Fragment-based drug discovery (FBDD) is a rational approach where small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized or linked together to produce a high-affinity lead compound. The 1,2,4-triazole ring serves as an excellent core fragment or scaffold in this process.

The design of novel adenosine (B11128) A2B receptor antagonists illustrates this concept. In one study, the design process began with a virtual screening of a compound library to identify potential hits. nih.gov These initial hits can be considered as more complex fragments or scaffolds. Further optimization, such as modifying substituents on the triazole scaffold, led to derivatives with promising cytotoxic effects against cancer cell lines. nih.gov

Another related strategy is "scaffold hopping," where a core part of a known active molecule is replaced with a different scaffold, like a 1,2,4-triazole, to improve properties or find novel intellectual property. acs.org For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a scaffold hopping strategy was employed to replace a part of an initial hit compound with a triazole-containing moiety. This modification was designed to enhance druggability by improving pharmacokinetic properties and reducing toxicity risks while maintaining strong binding affinity to the target. acs.org

Future Research Directions and Translational Potential Academic

Emerging Synthetic Methodologies and Sustainable Chemical Processes

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of intense research, with a growing emphasis on green and sustainable chemistry. rsc.orgconsensus.app Traditional methods often involve harsh reaction conditions and hazardous reagents. rsc.org Future research on the synthesis of 5-Chloro-1-ethyl-1H-1,2,4-triazole and its analogs will likely focus on the adoption of more environmentally friendly and efficient methodologies.

Microwave-assisted synthesis, for instance, has emerged as a powerful tool in organic chemistry, often leading to reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. rsc.org The application of microwave irradiation to the synthesis of 1,2,4-triazole derivatives has been shown to be a greener alternative. nih.govresearchgate.net Another promising avenue is the use of ultrasound-assisted synthesis, which can also enhance reaction rates and yields. mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of triazoles. researchgate.netmdpi.com This includes the use of greener solvents like water or glycerol, and the development of reusable catalysts. consensus.app For the synthesis of compounds like this compound, future methodologies could involve one-pot, multi-component reactions, which improve atom economy and reduce waste. nih.gov

Table 1: Comparison of Conventional and Emerging Synthesis Methods for Triazoles

| Feature | Conventional Methods | Emerging Green Methods |

| Energy Source | Oil baths, heating mantles | Microwaves, Ultrasound |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes) rsc.org |

| Solvents | Often hazardous organic solvents | Water, glycerol, deep eutectic solvents consensus.app |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable catalysts, biocatalysts |

| Atom Economy | Can be low | Generally higher, especially in multi-component reactions nih.gov |

Advanced Computational Approaches for Accelerated Discovery and Design

Computational chemistry offers powerful tools to accelerate the discovery and design of novel bioactive molecules. For this compound, in silico methods can be employed to predict its biological activities and guide the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of 1,2,4-triazole derivatives and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. mdpi.comrsc.orgcancer.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding characteristics. nih.gov

Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.gov These computational approaches, when used in combination, can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. mdpi.com

Multi-Targeted Ligand Design Strategies for Complex Biological Systems

Many diseases, such as cancer, are multifactorial in nature, involving multiple biological pathways. Multi-targeted ligands, which can modulate several targets simultaneously, are emerging as a promising therapeutic strategy. nih.gov The 1,2,4-triazole scaffold is an excellent platform for the design of such ligands due to its ability to be readily functionalized. frontiersin.org

Starting from this compound, the reactive chloro group can be displaced with various nucleophiles to introduce different pharmacophores. This allows for the creation of hybrid molecules that combine the 1,2,4-triazole core with other known bioactive moieties. nih.govmdpi.com For example, linking the triazole to a fragment known to inhibit a specific kinase, while another part of the molecule targets a different protein, could lead to a synergistic anticancer effect. cancer.gov The design of such molecules can be guided by computational methods to optimize the binding to multiple targets. rsc.org

Integration of Omics Technologies in Mechanistic Studies of Biological Activity

Understanding the detailed mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Omics technologies, such as proteomics and metabolomics, provide a global view of the changes in proteins and metabolites in a biological system upon treatment with a compound. nih.gov

For this compound, proteomics studies could identify the proteins that are differentially expressed or post-translationally modified in cells treated with the compound. researchgate.net This can help to identify its direct targets and the downstream signaling pathways it affects. Metabolomics, on the other hand, can reveal changes in the metabolic profile of the cells, providing insights into the metabolic pathways that are perturbed. researchgate.net The integration of these omics datasets can provide a comprehensive understanding of the compound's mechanism of action and potential off-target effects. nih.gov

Opportunities in Supramolecular Chemistry and Nanomaterials based on 1,2,4-Triazoles

The 1,2,4-triazole ring, with its nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.net This property has been exploited to construct a variety of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net These materials have potential applications in gas storage, catalysis, and as sensors. mdpi.com

This compound could serve as a building block for novel MOFs. The ethyl group could influence the packing and porosity of the resulting framework, while the chloro substituent could be used for post-synthetic modification, allowing for the tuning of the MOF's properties. Furthermore, the ability of triazoles to participate in hydrogen bonding and π-π stacking interactions makes them valuable components in the design of other supramolecular assemblies. researchgate.net The development of triazole-based nanomaterials is also a growing area of research, with potential applications in drug delivery and bioimaging. nih.gov

Table 2: Potential Applications of 1,2,4-Triazole-Based Supramolecular Assemblies

| Assembly Type | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure | Gas storage, catalysis, chemical sensing mdpi.comresearchgate.net |

| Coordination Polymers | Diverse topologies, interesting magnetic and optical properties | Luminescent materials, magnetic materials researchgate.netacs.org |

| Supramolecular Gels | Self-assembly into fibrous networks | Drug delivery, tissue engineering |

| Nanoparticles | Enhanced bioavailability, targeted delivery | Drug delivery, bioimaging nih.gov |

Development of Novel Research Tools and Probes based on this compound

The unique properties of the 1,2,4-triazole ring can be harnessed to develop novel research tools and probes. For example, by incorporating a fluorophore into the this compound scaffold, it is possible to create fluorescent probes for detecting specific analytes or for imaging biological processes. nih.govresearchgate.net The selectivity of these probes can be tuned by modifying the substituents on the triazole ring.

The chloro group on this compound provides a convenient handle for attaching it to other molecules, such as peptides or nanoparticles, to create targeted probes. nih.govacs.org These probes could be used to study the distribution and localization of specific targets in cells or tissues. Furthermore, the development of 1,2,4-triazole-based chemosensors for the detection of metal ions and other small molecules is an active area of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-ethyl-1H-1,2,4-triazole, and what factors influence the choice of reaction conditions?

- Methodological Answer : Two primary approaches are documented:

- (a) Hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by chlorination using thionyl chloride (yields ~70–80%) .

- (b) Diazotization of 3-amino-1,2,4-triazole derivatives in hydrochloric acid, which replaces the amino group with chlorine (suitable for aryl-substituted analogs) .

- Key factors : Reaction temperature (60–80°C for optimal chlorination), solvent polarity, and catalyst selection (e.g., PEG-400 enhances reaction efficiency in heterogeneous conditions) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- X-ray crystallography : Single-crystal studies (e.g., R factor <0.05, data-to-parameter ratio >7.0) provide definitive confirmation of the triazole core and ethyl/chloro substituents .

- Spectroscopy :

- ¹H NMR : Ethyl group protons appear as a triplet at δ 1.45 ppm (CH3) and a quartet at δ 4.20 ppm (CH2) .